Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is a chemical compound with a unique structure that combines a cyclohexane ring with an amine group and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bromopyridine moiety: This can be achieved through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with cyclohexanamine: The bromopyridine is then coupled with cyclohexanamine using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The bromopyridine moiety can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can introduce a wide range of functional groups.
Scientific Research Applications
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanamine part of the molecule can also play a role in binding to biological targets, influencing the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-ol: Similar in structure but lacks the cyclohexanamine moiety.
4-((5-Bromopyridin-2-yl)amino)-4-oxobutanoic acid: Contains a similar bromopyridine group but has different functional groups attached.
Uniqueness
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a bromopyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 |
InChI Key |
PNSRTVQVIJKVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.